2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid pinacol ester
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Overview
Description
2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The molecular structure of this compound includes a boronic acid pinacol ester group, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents used in this synthesis include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: The boronic ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed through hydrolysis of the boronic ester group.
Scientific Research Applications
2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Chemical Biology: Used in the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic ester group enhances the stability and reactivity of the compound, facilitating efficient coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Bromo-2-fluorophenylboronic Acid Pinacol Ester
- 2-Chloro-6-fluoro-3-trifluoromethylphenylboronic Acid Pinacol Ester
Uniqueness
2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid pinacol ester is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity and selectivity in chemical reactions. The trifluoromethyl group further increases the compound’s stability and lipophilicity, making it a valuable reagent in various applications .
Properties
IUPAC Name |
2-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BBrF4O2/c1-11(2)12(3,4)21-14(20-11)9-8(16)6-5-7(10(9)15)13(17,18)19/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWUJNXXPZCZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BBrF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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